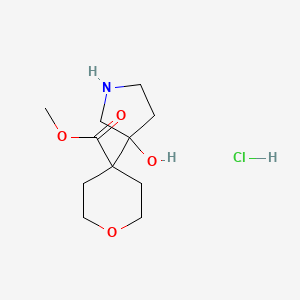

![molecular formula C22H26N4OS B2486309 N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 862105-52-0](/img/structure/B2486309.png)

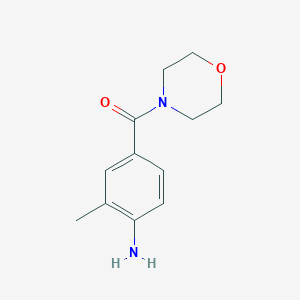

N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazole derivatives often involves the condensation of triazole thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate. The structure of these compounds is usually confirmed using spectroscopic methods such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. These methods ensure the accurate identification of the synthesized compounds, providing a foundation for further analysis and applications (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives, including triazole compounds, is critical for understanding their chemical behavior and biological activity. Techniques such as X-ray crystallography provide insights into the molecular geometry, including the orientation of the triazole ring relative to the phenyl groups and the presence of intramolecular and intermolecular hydrogen bonds that stabilize the molecule's conformation.

Chemical Reactions and Properties

The chemical reactions of acetamide derivatives often involve interactions with various reagents to form new compounds with potential antimicrobial and antiviral activities. The reactivity of these compounds is influenced by the presence of the triazole ring and the sulfanyl group, which can undergo various chemical transformations, leading to the synthesis of compounds with diverse biological activities.

Physical Properties Analysis

The physical properties of "N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide" and similar compounds, such as melting points and solubility, are determined using standard laboratory techniques. These properties are essential for the formulation and delivery of potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including the reactivity, stability, and interaction with biological targets, are crucial for determining the therapeutic potential of acetamide derivatives. Studies on these compounds often explore their ability to inhibit specific enzymes or receptors, providing insights into their mechanism of action and potential applications in treating various diseases.

Applications De Recherche Scientifique

Antimicrobial Properties

A significant application of compounds similar to N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is in antimicrobial research. Studies have shown that derivatives of this compound exhibit potent antimicrobial activities. For example, derivatives like N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans (B. A. Baviskar et al., 2013).

Antiviral and Virucidal Properties

Another area of application is in antiviral research. Studies on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have revealed their potential in reducing viral replication of human adenovirus and ECHO-9 virus (M. Wujec et al., 2011).

Applications in Cancer Research

In the field of cancer research, derivatives of this compound have shown promise. For instance, 1,2,4-Triazole-3-thiol derivatives bearing the hydrazone moiety have been investigated for their effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. Some synthesized compounds displayed notable cytotoxicity against these cancer cell lines, highlighting their potential as therapeutic agents (Aida Šermukšnytė et al., 2022).

Enzyme Inhibition Studies

Research has also been conducted on the inhibition of enzymes like cholinesterase by novel 1,2,4-triazole derivatives. These studies have shown moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), suggesting potential applications in neurological disorders (N. Riaz et al., 2020).

Propriétés

IUPAC Name |

N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4OS/c1-3-5-9-17-12-14-19(15-13-17)23-20(27)16-28-22-25-24-21(26(22)4-2)18-10-7-6-8-11-18/h6-8,10-15H,3-5,9,16H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWELPDRCQHNJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

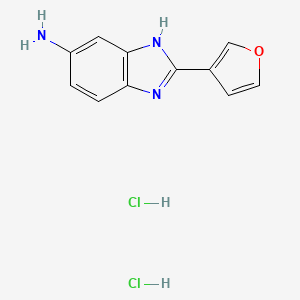

![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)

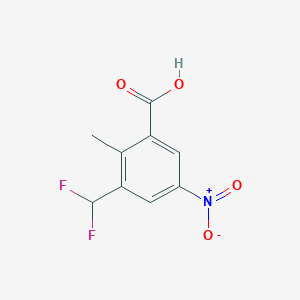

![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)

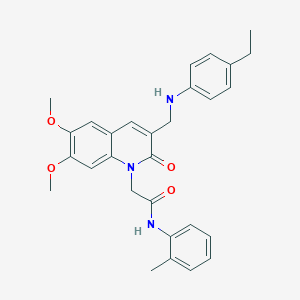

![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)

![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)

![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)